molecular formula C11H12IN3 B15327453 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine

1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine

Cat. No.: B15327453
M. Wt: 313.14 g/mol
InChI Key: CHURRQIIWZCUNM-UHFFFAOYSA-N
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Description

1-(3-(4-Iodo-1H-pyrazol-1-yl)phenyl)-N-methylmethanamine is a heterocyclic compound featuring a pyrazole core substituted with an iodine atom at the 4-position. The pyrazole ring is linked to a phenyl group at the 3-position, which is further connected to an N-methylmethanamine moiety. The iodine substituent introduces significant steric and electronic effects, which may enhance binding specificity or serve as a handle for radiolabeling in imaging applications .

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

1-[3-(4-iodopyrazol-1-yl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C11H12IN3/c1-13-6-9-3-2-4-11(5-9)15-8-10(12)7-14-15/h2-5,7-8,13H,6H2,1H3

InChI Key

CHURRQIIWZCUNM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)N2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-(4-Iodo-1H-pyrazol-1-yl)phenyl)-N-methylmethanamine and analogous pyrazole derivatives:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₁H₁₃IN₃ (inferred) 4-Iodo-pyrazole, 3-phenyl, N-methylamine Potential radiopharmaceutical use due to iodine; possible ligand for enzyme/receptor targets.
N-((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine C₁₇H₁₄FN₃ 4-Fluoro-phenyl, pyrazole, methyleneamine Multitarget ligand with demonstrated activity in receptor binding assays.
n-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine C₁₂H₁₄IN₃ 4-Iodo-pyrazole, benzyl, ethylamine Structural analog with increased lipophilicity due to ethyl group.
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y) C₁₁H₁₃N₃ Pyrazole, phenyl, N-methylamine Simpler structure; lacks iodine, reducing molecular weight and potential toxicity.
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine C₆H₁₁ClN₃ 4-Chloro-pyrazole, N-methylamine Chlorine substituent offers moderate electronegativity; used in agrochemical intermediates.
1-[3-(3-Fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine C₂₃H₂₄FN₅ 3-Fluoro-phenyl, imidazole, methyl groups Enhanced complexity with imidazole; likely targets neurological pathways.

Key Observations :

Halogen Effects :

  • The iodine substituent in the target compound increases molecular weight (327.16 g/mol for CAS 1341541-10-3, ) compared to fluorine (201.22 g/mol for 2,2-difluoroethoxy derivatives, ) or chlorine analogs. Iodine’s polarizability may improve binding to hydrophobic pockets in proteins.
  • Fluorine in compounds like SRR2 () enhances metabolic stability and bioavailability, making it common in drug design.

Structural Complexity :

  • The addition of imidazole () or pyridinium () moieties introduces hydrogen-bonding or charged interactions, expanding target specificity.

Applications :

  • Iodinated derivatives (e.g., ’s 1-(4-(¹⁸F-fluoro)phenyl)-N-methylmethanamine) are explored in radiopharmaceuticals, leveraging halogens for imaging or therapeutic purposes.
  • Simpler pyrazole-amines (e.g., W1Y, ) serve as scaffolds for high-throughput screening in drug discovery.

Safety Profiles :

  • Methylpyrazole derivatives () exhibit acute oral toxicity (H302) and respiratory irritation (H335), suggesting halogen type and substituent positioning influence hazard classification.

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s iodine substituent may require specialized iodination reagents (e.g., NIS or I₂), whereas fluorinated analogs () are synthesized via nucleophilic aromatic substitution with KF .
  • Biological Activity : Pyrazole-amine hybrids are prominent in multitarget drug design (), with halogen choice (I vs. F/Cl) fine-tuning potency and selectivity.
  • Crystallography : SHELX programs () are critical for resolving structures of iodinated compounds, where heavy atoms improve diffraction contrast.

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